molecular formula C8H19N3O B1223085 N(1)-Acetylnorspermidine CAS No. 70862-22-5

N(1)-Acetylnorspermidine

Cat. No.: B1223085
CAS No.: 70862-22-5
M. Wt: 173.26 g/mol
InChI Key: AWCGLAKRWLZACY-UHFFFAOYSA-N
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Description

N(1)-Acetylnorspermidine is a polyamine derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. Polyamines like this compound play crucial roles in cellular functions, including DNA stabilization, protein synthesis, and cell growth. This compound is particularly notable for its structural similarity to other biologically significant polyamines, which makes it a valuable subject of study in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(1)-Acetylnorspermidine typically involves the acetylation of norspermidine. One common method includes reacting norspermidine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and minimize by-products. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N(1)-Acetylnorspermidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted polyamines.

Scientific Research Applications

N(1)-Acetylnorspermidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating cellular growth and proliferation.

    Industry: Utilized in the production of specialized polymers and as an additive in various chemical formulations.

Mechanism of Action

The mechanism of action of N(1)-Acetylnorspermidine involves its interaction with cellular components such as DNA, RNA, and proteins. It can stabilize DNA structures, enhance protein synthesis, and promote cell growth. The compound exerts its effects by binding to negatively charged molecules, thereby influencing various biochemical pathways. Key molecular targets include nucleic acids and enzymes involved in polyamine metabolism.

Comparison with Similar Compounds

  • Spermidine
  • Spermine
  • Putrescine
  • N(1)-Acetylspermidine

Properties

IUPAC Name

N-[3-(3-aminopropylamino)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-8(12)11-7-3-6-10-5-2-4-9/h10H,2-7,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCGLAKRWLZACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949516
Record name N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-22-5, 26696-56-0
Record name N(1)-Acetylnorspermidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{3-[(3-Aminopropyl)amino]propyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{3-[(3-aminopropyl)amino]propyl}acetamide
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